molecular formula C25H20FNO4S B302107 (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B302107
M. Wt: 449.5 g/mol
InChI Key: BMEZXIZUIMZICR-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a benzylidene group, and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiazolidine-2,4-dione under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H20FNO4S

Molecular Weight

449.5 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H20FNO4S/c1-30-22-13-19(9-12-21(22)31-16-18-5-3-2-4-6-18)14-23-24(28)27(25(29)32-23)15-17-7-10-20(26)11-8-17/h2-14H,15-16H2,1H3/b23-14-

InChI Key

BMEZXIZUIMZICR-UCQKPKSFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

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